N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-5-13-9-15(22)20-17(19-13)24-10-16(23)18-14-7-4-6-12(8-14)11(2)21/h4,6-9H,3,5,10H2,1-2H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQTMGTZTVOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide can be achieved through a multi-step process:
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Step 1: Synthesis of 3-acetylphenylamine
Reactants: 3-nitroacetophenone, hydrogen gas, palladium on carbon (Pd/C)
Conditions: Hydrogenation reaction at room temperature and atmospheric pressure
Product: 3-acetylphenylamine
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Step 2: Synthesis of 4-hydroxy-6-propylpyrimidine-2-thiol
Reactants: 4-hydroxy-6-propylpyrimidine, thiourea, sodium hydroxide
Conditions: Reflux in ethanol
Product: 4-hydroxy-6-propylpyrimidine-2-thiol
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Step 3: Coupling Reaction
Reactants: 3-acetylphenylamine, 4-hydroxy-6-propylpyrimidine-2-thiol, acetic anhydride
Conditions: Reflux in acetic acid
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the aromatic and heterocyclic components can engage in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
- N-(3-acetylphenyl)-2-[(4-hydroxy-6-ethylpyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(3-acetylphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of the propyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its methyl and ethyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
